molecular formula C6H14O3 B032387 2,2'-Oxydipropanol CAS No. 108-61-2

2,2'-Oxydipropanol

Cat. No.: B032387
CAS No.: 108-61-2
M. Wt: 134.17 g/mol
InChI Key: VMKMZRBPOSNUMX-UHFFFAOYSA-N
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Description

It is a colorless, clear liquid that is soluble in various organic solvents such as acetone, chloroform, dichloromethane, diethyl ether, dimethyl sulfoxide, and methanol . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

2,2’-Oxydipropanol can be synthesized through several methods. One common synthetic route involves the reaction of propylene oxide with propylene glycol in the presence of a catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods often involve similar processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2,2’-Oxydipropanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,2’-oxydipropanol can lead to the formation of corresponding aldehydes or carboxylic acids .

Mechanism of Action

The mechanism of action of 2,2’-oxydipropanol involves its interaction with molecular targets and pathways within biological systems. It can participate in oxidation-reduction reactions, influencing metabolic pathways and enzymatic processes. The specific molecular targets and pathways involved depend on the context of its use, such as in drug formulation or environmental studies.

Comparison with Similar Compounds

2,2’-Oxydipropanol can be compared with other similar compounds such as 1,2-dipropylene glycol and 2,2’-oxybis(1-propanol). These compounds share similar chemical structures and properties but may differ in their specific applications and reactivity. For example, 1,2-dipropylene glycol is often used as a solvent and plasticizer, while 2,2’-oxybis(1-propanol) is used in the synthesis of polymers and other chemical intermediates .

Properties

IUPAC Name

2-(1-hydroxypropan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-5(3-7)9-6(2)4-8/h5-8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKMZRBPOSNUMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)OC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274176
Record name 2,2'-Oxybis-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-61-2
Record name 2,2′-Oxybis[1-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Oxydipropanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Oxybis-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-oxydipropanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.273
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-OXYDIPROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KOI7K0DHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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